molecular formula C22H33N3O7 B11828090 Glycine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysyl-, methyl ester

Glycine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysyl-, methyl ester

Cat. No.: B11828090
M. Wt: 451.5 g/mol
InChI Key: QZUPMKGMEWCGQL-KRWDZBQOSA-N
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Description

Glycine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysyl-, methyl ester is a complex organic compound that belongs to the class of polypeptide derivatives. This compound is often used in the synthesis of peptide-agent coupling compounds due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysyl-, methyl ester typically involves the protection of amino groups and the esterification of carboxyl groups. The process often starts with the protection of the lysine amino group using a tert-butoxycarbonyl (Boc) group and the phenylmethoxycarbonyl (Cbz) group for the glycine amino group. The esterification is then carried out using methanol in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Glycine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysyl-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Glycine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysyl-, methyl ester has a wide range of scientific research applications:

    Chemistry: Used in the synthesis of complex peptides and peptide-agent coupling compounds.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialized polymers and materials.

Mechanism of Action

The mechanism of action of Glycine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysyl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with proteins, altering their function and activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Glycine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysyl-, methyl ester apart from similar compounds is its dual protection of amino groups and its ability to form stable peptide-agent coupling compounds. This makes it particularly valuable in the synthesis of complex peptides and in drug delivery systems .

Properties

Molecular Formula

C22H33N3O7

Molecular Weight

451.5 g/mol

IUPAC Name

methyl 2-[[(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoyl]amino]acetate

InChI

InChI=1S/C22H33N3O7/c1-22(2,3)32-20(28)23-13-9-8-12-17(19(27)24-14-18(26)30-4)25-21(29)31-15-16-10-6-5-7-11-16/h5-7,10-11,17H,8-9,12-15H2,1-4H3,(H,23,28)(H,24,27)(H,25,29)/t17-/m0/s1

InChI Key

QZUPMKGMEWCGQL-KRWDZBQOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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